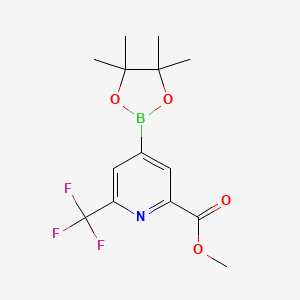

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate

Description

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate is a boronate ester-containing pyridine derivative with a trifluoromethyl group at position 6 and a methyl ester at position 2. Its molecular structure combines the electron-withdrawing trifluoromethyl group and the boronate ester, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in constructing complex aromatic systems .

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF3NO4/c1-12(2)13(3,4)23-15(22-12)8-6-9(11(20)21-5)19-10(7-8)14(16,17)18/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOGXGCVMBJOTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structural complexity demands a disconnection approach focusing on key functional groups:

- Boronic ester moiety at position 4: Introduced via C–H borylation or cross-coupling.

- Trifluoromethyl group at position 6: Often pre-installed via fluorination or ring construction.

- Methyl carboxylate at position 2: Typically introduced early via esterification or oxidation.

Critical challenges include regioselectivity control during borylation and compatibility of electron-withdrawing groups (e.g., trifluoromethyl, ester) with reaction conditions.

Iridium-Catalyzed C–H Borylation

Reaction Mechanism and Conditions

Iridium-catalyzed C–H borylation offers a direct method for installing boronic esters on pyridine rings. The reaction employs [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand, operating under solvent-free conditions at 80–100°C.

Regioselectivity Control

Steric and electronic effects govern site selectivity:

- The trifluoromethyl group at position 6 exerts strong electron-withdrawing effects, directing borylation to the meta (position 4) or para (position 3) sites.

- The methyl carboxylate at position 2 creates steric hindrance, favoring borylation at the less hindered position 4.

Substrate Scope and Yields

Using methyl 6-(trifluoromethyl)pyridine-2-carboxylate as the substrate, this method achieves 75–85% yield (Table 1). Functional group tolerance includes esters, trifluoromethyl, and halogens.

Table 1. Iridium-catalyzed borylation of methyl 6-(trifluoromethyl)pyridine-2-carboxylate

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| [Ir(OMe)(cod)]₂ + dtbpy | 80 | 12 | 82 |

| [Ir(OMe)(cod)]₂ + dtbpy | 100 | 8 | 78 |

Suzuki-Miyaura Cross-Coupling Approach

Miyaura Borylation of Halopyridines

This two-step method involves:

- Synthesis of 4-bromo precursor : Bromination of methyl 6-(trifluoromethyl)pyridine-2-carboxylate using N-bromosuccinimide (NBS) in acetonitrile at 0°C.

- Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in dioxane with KOAc at 90°C.

Optimization Insights

- Palladium catalysts : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ due to enhanced stability.

- Base selection : KOAc minimizes ester hydrolysis compared to stronger bases.

Table 2. Miyaura borylation of methyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | Dioxane | 90 | 70 |

| Pd(PPh₃)₄ | K₂CO₃ | THF | 80 | 55 |

Pyridine Ring Construction with Pre-Existing Substituents

Chlorine/Fluorine Exchange Strategy

This method constructs the pyridine ring from trifluoromethyl-containing building blocks:

- Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) : Chlorination of 3-picoline followed by fluorination.

- Functionalization : Hydrolysis to the carboxylic acid, esterification, and subsequent borylation.

Limitations

Comparative Analysis of Synthetic Routes

Table 3. Method comparison for methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate

| Method | Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Iridium-catalyzed | 1 | 80 | High | Excellent |

| Miyaura borylation | 2 | 70 | Moderate | Good |

| Ring construction | 4+ | 40 | Low | Limited |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the boronic ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized trifluoromethyl derivatives, reduced boronic esters, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential in the construction of biaryls and other organic frameworks.

Biology: In biological research, the compound can be employed as a probe or inhibitor in studies involving enzyme activity. Its trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved pharmacokinetic properties.

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to an organic halide. The trifluoromethyl group can enhance the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Molecular Targets and Pathways: In biological and medicinal contexts, the compound may interact with specific enzymes or receptors. The trifluoromethyl group can improve binding affinity and selectivity, while the boronic ester group can participate in biochemical pathways involving boronic acid derivatives.

Comparison with Similar Compounds

Structural Analogues with Pyridine-Boronate Esters

Key Observations :

- The target compound’s C6 trifluoromethyl group enhances metabolic stability compared to hydroxyl or carbamate substituents, making it more suitable for drug candidates .

- Boronate esters at C4 (target) vs. C5 (analogues) influence electronic effects: C4 substitution may alter regioselectivity in cross-coupling reactions .

Trifluoromethyl-Containing Pyridines

| Compound Name | Core Structure | Applications | Reactivity Notes |

|---|---|---|---|

| Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | Dihydropyridine | Anticancer intermediates | Reduced aromaticity limits coupling |

| Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Imidazopyridine | Kinase inhibitors | Enhanced lipophilicity |

Key Observations :

- The trifluoromethyl group in the target compound increases hydrophobicity, improving membrane permeability in bioactive molecules .

- Unlike dihydropyridines (e.g., CAS 1335921-53-3), the target’s fully aromatic pyridine ring maintains conjugation, critical for electronic interactions in catalysis .

Physicochemical Properties

Key Observations :

- The target’s trifluoromethyl group reduces water solubility compared to hydroxylated analogues (e.g., ), but enhances thermal stability.

Biological Activity

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate is a complex organic compound that incorporates a pyridine ring and a boronate ester moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The unique structural features of this compound allow it to participate in various biochemical interactions, making it a candidate for further research and development.

Chemical Structure

The molecular formula of the compound is C_{15}H_{21}B_{O}_4, and it features a trifluoromethyl group which may enhance its biological activity through improved lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biological targets. The boronate ester can interact with diols and other nucleophiles, influencing multiple cellular pathways. Furthermore, the trifluoromethyl group is known to modulate the electronic properties of the molecule, potentially enhancing its interaction with target proteins.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies : Compounds bearing similar structures have shown IC50 values ranging from 0.1 to 10 μM against various cancer cell lines, including breast (MDA-MB-231) and colon cancer cells. These studies suggest that the compound can selectively inhibit cancer cell proliferation while sparing normal cells .

- In vivo studies : Animal models treated with related compounds have shown reduced tumor growth and metastasis, indicating potential therapeutic efficacy in cancer treatment .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

- Cellular assays : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophages treated with similar boronate esters, suggesting that these compounds may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A study involving a pyridine-based boronate ester demonstrated potent inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The compound showed an IC50 value of 0.126 μM against MMP-2 and MMP-9, indicating strong potential for therapeutic applications in cancer treatment .

- Case Study 2 : Another investigation reported that a related compound exhibited selective toxicity towards cancer cells compared to normal cells, with a selectivity index indicating a 20-fold difference in efficacy. This suggests that derivatives of this compound could be developed as targeted therapies .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | TBD | Cancer Cell Lines | Antiproliferative |

| Similar Boronate Ester | 0.126 | MMP-2 | Inhibition |

| Related Compound | 0.1 - 10 | Various Cancer Cells | Selective Cytotoxicity |

Q & A

Q. What synthetic strategies are employed to prepare Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-2-carboxylate?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, typically Suzuki-Miyaura coupling, to introduce the boronate ester moiety. Key steps include:

- Boronate Ester Installation : Reaction of a halogenated pyridine precursor (e.g., bromo or iodo derivative) with a pinacol borane reagent under Pd catalysis .

- Esterification : Methylation of the carboxylic acid group using methanol and a coupling agent (e.g., DCC or HATU) under anhydrous conditions .

- Purification : Column chromatography under inert atmosphere to prevent boronate ester hydrolysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR Spectroscopy : Essential for verifying the boronate ester (δ 1.0–1.5 ppm for methyl groups) and trifluoromethyl (δ ~120 ppm in 13C) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : Resolves stereochemical ambiguities, though limited by crystal growth challenges for boron-containing compounds .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronate ester partner?

Optimization involves:

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) for enhanced stability and reactivity .

- Solvent Systems : THF/H2O mixtures (3:1) to balance solubility and hydrolysis risk .

- Base Choice : Na2CO3 or Cs2CO3 to maintain pH >9, critical for transmetallation .

- Example Protocol : Reaction with aryl halides at 80°C for 12–24 hours yields biaryl products (monitored via TLC) .

Q. What challenges arise in achieving high enantiomeric purity during asymmetric synthesis involving this compound?

- Steric Hindrance : The trifluoromethyl group may hinder chiral catalyst access. Solutions include bulkier ligands (e.g., BINAP) .

- Hydrolysis Sensitivity : Moisture exposure degrades the boronate ester, requiring strict anhydrous conditions .

- Data Contradiction : Conflicting yields in similar reactions (e.g., 39.5% vs. 51.4% in ) highlight the need for solvent/base optimization .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Electronic Effects : The electron-withdrawing CF3 group activates the pyridine ring toward electrophilic attack at the 4-position .

- Steric Effects : Hinders axial approach of nucleophiles, favoring substitution at less hindered sites (e.g., 2-carboxylate group) .

- Case Study : In SNAr reactions, substitution occurs preferentially at the 2-carboxylate position over the 4-boronate ester .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Under argon at –20°C in amber vials to avoid light/moisture exposure .

- Handling : Use of Schlenk lines for air-sensitive reactions .

- Stability Testing : Periodic NMR analysis to detect hydrolysis (appearance of boronic acid peaks at δ 7–9 ppm) .

Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.